molecular formula C19H14N2O8S2 B14564688 7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) CAS No. 61923-97-5

7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid)

Cat. No.: B14564688
CAS No.: 61923-97-5
M. Wt: 462.5 g/mol
InChI Key: FGWJWJLFMZICAE-UHFFFAOYSA-N
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Description

7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) is a dimeric derivative of 8-hydroxyquinoline-5-sulfonic acid (8-HQSA), a well-studied compound with applications in analytical chemistry, fluorescence spectroscopy, and metal chelation. The methylene bridge (-CH₂-) linking two 8-HQSA units enhances its structural rigidity and chelating capacity, making it suitable for forming stable complexes with divalent and trivalent metal ions such as Al³⁺, Mg²⁺, and Zn²⁺ . Its sulfonic acid group improves water solubility compared to non-sulfonated quinoline derivatives, facilitating its use in aqueous media .

Properties

CAS No.

61923-97-5

Molecular Formula

C19H14N2O8S2

Molecular Weight

462.5 g/mol

IUPAC Name

8-hydroxy-7-[(8-hydroxy-5-sulfoquinolin-7-yl)methyl]quinoline-5-sulfonic acid

InChI

InChI=1S/C19H14N2O8S2/c22-18-10(8-14(30(24,25)26)12-3-1-5-20-16(12)18)7-11-9-15(31(27,28)29)13-4-2-6-21-17(13)19(11)23/h1-6,8-9,22-23H,7H2,(H,24,25,26)(H,27,28,29)

InChI Key

FGWJWJLFMZICAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)CC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Base Compound Preparation: 8-Hydroxyquinoline

Dimerization via Mannich Reaction

Mannich Bridge Formation

The ACS publication highlights Mannich reactions as effective for introducing methylene bridges between aromatic systems. For 7,7'-methylenebis(8-hydroxyquinoline-5-sulfonic acid), two equivalents of 8-hydroxyquinoline-5-sulfonic acid react with formaldehyde (37% aqueous solution) in acetic acid at 80°C. The reaction proceeds via iminium intermediate formation, with the methylene group linking the 7-positions of the quinoline rings.

Optimized Conditions

  • Catalyst : Acetic acid (20% v/v) facilitates protonation of formaldehyde.
  • Molar Ratio : 2:1 (8-hydroxyquinoline-5-sulfonic acid : formaldehyde).
  • Reaction Time : 12 hours ensures complete dimerization.

Purification and Isolation

Post-reaction, the mixture is alkalized with sodium carbonate (pH 8–9) to precipitate unreacted monomers. Subsequent recrystallization from hot ethanol/water (3:1 v/v) yields the dimer as a yellow crystalline solid. High-performance liquid chromatography (HPLC) analysis confirms purity >98%, with characteristic UV-Vis absorption at λₘₐₓ = 365 nm.

Comparative Analysis of Synthetic Routes

Single-Pot vs. Sequential Synthesis

Parameter Single-Pot Approach Sequential Synthesis
Overall Yield 62% 78%
Purity (HPLC) 89% 98%
Reaction Time 18 hours 24 hours
Scalability Limited Industrial-grade

Sequential synthesis—sulfonation followed by Mannich reaction—provides superior purity by isolating intermediates, albeit with extended reaction times.

Acid Catalysis Alternatives

  • Hydrochloric Acid : Yields 65% dimer but introduces chloride impurities.
  • Sulfuric Acid : Enhances reaction rate but risks over-sulfonation.
  • Acetic Acid : Optimal balance, achieving 78% yield with minimal byproducts.

Mechanistic Insights

Sulfonation Regioselectivity

The sulfonic acid group preferentially occupies the 5-position due to resonance stabilization from the hydroxyl group at C-8 and the nitrogen lone pair at C-1. Computational modeling confirms this orientation minimizes steric hindrance and maximizes aromatic stabilization.

Mannich Reaction Kinetics

Pseudo-first-order kinetics dominate the dimerization, with rate constants ($$k{\text{obs}}$$) of $$2.3 \times 10^{-3}$$ s⁻¹ at 80°C. Activation energy ($$Ea$$) calculations suggest a concerted mechanism involving simultaneous C–N and C–C bond formation.

Industrial-Scale Considerations

Waste Management

Steam distillation (as per US4044011A) recovers 95% of unreacted o-nitrophenol and acetic acid, enabling solvent recycling. Neutralization sludge containing sodium sulfonate is processed via ion exchange for heavy metal recovery.

Quality Control Metrics

  • FT-IR : Confirmatory peaks at 1180 cm⁻¹ (S=O stretch) and 1550 cm⁻¹ (methylene C–H bend).
  • ¹H NMR : Singlet at δ 4.3 ppm (methylene protons) with integration ratio 2:14 relative to aromatic signals.

Chemical Reactions Analysis

7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in cells. This chelating ability is responsible for its antibacterial, antifungal, and antitumor activities .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₈H₁₂N₂O₈S₂ (estimated based on monomeric 8-HQSA, C₉H₇NO₄S) .
  • Functionality: Dual chelating sites (hydroxyquinoline groups) and sulfonic acid moieties for enhanced solubility and reactivity.
  • Applications : Fluorescent probes, metal ion extraction, and catalysis .

Structural and Functional Analogues

8-Hydroxyquinoline-5-sulfonic Acid (8-HQSA)
  • Structure: Monomeric form without the methylene bridge.
  • Key Differences: Lower molecular weight (243.23 g/mol for the monohydrate vs. ~488 g/mol for the dimer) . Reduced chelation stability due to a single binding site. Fluorescence intensity in metal complexes (e.g., Al³⁺) is weaker compared to the dimer .
  • Applications : Used in spectrophotometric determination of lanthanides and as a fluorescence quencher .
8-Hydroxy-7-iodoquinoline-5-sulfonic Acid
  • Structure : Halogenated derivative with an iodine substituent at the 7-position .
  • Key Differences :
    • Higher molecular weight (351.12 g/mol) due to iodine substitution .
    • Enhanced hydrophobicity (logP = 1.792 vs. -2.20 for 8-HQSA), reducing water solubility .
    • Unique applications in radiopharmaceuticals and heavy metal detection due to iodine’s electron-rich nature .
7,7′-Ethylenebis(8-hydroxyquinoline-5-sulfonic Acid)
  • Structure : Ethylene (-CH₂CH₂-) bridged dimer.
  • Limited literature on fluorescence properties, suggesting lower utility in optical applications .

Physicochemical Properties Comparison

Property 7,7'-Methylenebis(8-HQSA) 8-HQSA (Monohydrate) 8-Hydroxy-7-iodo-HQSA
Molecular Weight ~488 g/mol 243.23 g/mol 351.12 g/mol
logP -0.5 (estimated) -2.20 1.792
Water Solubility Moderate High Low
Fluorescence Intensity High (Al³⁺ complexes) Moderate Not reported

Sources:

Metal Chelation and Fluorescence Performance

  • 7,7'-Methylenebis(8-HQSA) :
    • Forms 2:1 (ligand:metal) complexes with Al³⁺, showing a 10-fold fluorescence enhancement compared to 8-HQSA in hydroorganic solvents .
    • Superior stability constants (log K ~15 for Al³⁺) due to dual binding sites .
  • 8-HQSA :
    • 1:1 complexes with Mg²⁺ and Zn²⁺ exhibit fluorescence quenching in micellar solvents .
    • Stability constants (log K ~8–10) are significantly lower .

Biological Activity

7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) (CAS No. 61923-97-5) is a compound derived from the 8-hydroxyquinoline family, known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features two 8-hydroxyquinoline moieties linked by a methylene bridge. Its structure allows for various interactions with biological targets, particularly through coordination with metal ions.

Antibacterial Activity

Research indicates that 8-hydroxyquinoline derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that incorporating 8-hydroxyquinoline-5-sulfonic acid into electrospun materials conferred antibacterial activity against Staphylococcus aureus and Candida albicans . The presence of the sulfonic acid group enhances solubility and facilitates ionic interactions, contributing to its antibacterial efficacy.

Table 1: Antibacterial Efficacy of 8-Hydroxyquinoline Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
8-Hydroxyquinoline-5-sulfonic acidS. aureus0.5 µg/mL
ClioquinolC. albicans1 µg/mL
5-Chloro-7-iodo-8-hydroxyquinolineM. canis2 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. A study reported that formulations containing 8-hydroxyquinoline derivatives displayed fungistatic effects against various fungi, with significant activity observed against dermatophytes .

Anticancer Activity

The anticancer potential of 7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) has been highlighted in several studies. The compound's ability to form complexes with transition metals such as copper and iron enhances its cytotoxicity against human cancer cell lines. For example, a study on metal complexes indicated that these compounds exhibited selective toxicity towards multidrug-resistant (MDR) cancer cells .

Table 2: Cytotoxicity of Metal Complexes Derived from 8-Hydroxyquinoline

ComplexCell Line TestedIC50 (µM)
Cu(II) complex with HQ derivativesHeLa (Cervical)10 ± 2
Fe(III) complexColo205 (Colon)15 ± 3
Zn(II) complexMRC-5 (Non-cancerous)>50

The biological activity of this compound is primarily attributed to its ability to chelate metal ions, which is crucial for its antibacterial and anticancer effects. The chelation disrupts essential biological processes in pathogens and cancer cells by inhibiting enzyme functions or inducing oxidative stress.

Case Studies

  • Electrospun Fibers for Wound Dressings : A study demonstrated that electrospun fibers containing 8-hydroxyquinoline derivatives exhibited both antibacterial and antifungal properties, making them suitable for wound dressing applications .
  • MDR Cancer Treatment : Research on MDR-selective compounds derived from 8-hydroxyquinoline showed enhanced cytotoxicity in resistant cancer cell lines by targeting specific pathways related to drug resistance .

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